(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate
CAS No.:
Cat. No.: VC19797722
Molecular Formula: C21H33N3O3
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H33N3O3 |
|---|---|
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C21H33N3O3/c1-4-24(21(26)27-14-16-8-6-5-7-9-16)18-12-10-17(11-13-18)23-20(25)19(22)15(2)3/h5-9,15,17-19H,4,10-14,22H2,1-3H3,(H,23,25) |
| Standard InChI Key | OBNSXOAREWNWHG-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Analysis
(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate (IUPAC name: benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate) features a stereospecific (S)-configuration at the amino acid residue, critical for its biological interactions. The molecule comprises three distinct regions:
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A benzyl carbamate group (C6H5CH2OCONR2), which enhances lipophilicity and membrane permeability.
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A cyclohexyl-amide bridge, providing conformational rigidity and stability under physiological conditions.
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A branched amino acid moiety (2-amino-3-methylbutanamide), enabling hydrogen bonding and enzymatic recognition.
The compound’s stereochemistry is preserved in its Canonical SMILES: CCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2, which reflects the (S)-configuration at the chiral center.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H33N3O3 | |
| Molecular Weight | 375.5 g/mol | |
| XLogP3-AA | 2.8 (predicted) | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR): The 1H NMR spectrum exhibits signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), cyclohexyl methine groups (δ 1.2–2.1 ppm), and ethyl carbamate protons (δ 3.3–3.6 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 376.3 [M+H]+, consistent with the molecular weight.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate involves multi-step organic transformations:
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Carbamate Formation: Reaction of ethyl isocyanate with 4-aminocyclohexanol in anhydrous dichloromethane yields the intermediate ethyl carbamate.
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Amide Coupling: The cyclohexyl amine is conjugated to (S)-2-amino-3-methylbutanoic acid using HATU/DIEA activation, preserving stereochemistry .
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Benzylation: The terminal hydroxyl group is protected with benzyl chloroformate under basic conditions.
Key Reaction:
Stability and Reactivity
The compound demonstrates stability in aqueous buffers (pH 5.4–7.4) but undergoes hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions. The carbamate bond is susceptible to enzymatic cleavage by esterases, a property leveraged in prodrug design .
Applications in Medicinal Chemistry
Targeted Drug Delivery
The benzyl carbamate group serves as a self-immolative linker in antibody-drug conjugates (ADCs). Protease-mediated cleavage releases the active payload (e.g., glucocorticoids) at disease sites, minimizing systemic toxicity . For example, CD19-targeted ADCs using similar carbamate linkers showed >80% B-cell inhibition in murine models .
Enzyme Inhibition
Comparison with Related Carbamates
Table 2: Structural Analogues
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